6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. This compound is known for its significant pharmacological properties and is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. The quinoxaline moiety is a versatile scaffold that is present in various bioactive molecules, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving substituted o-phenylene diamine and oxalic acid under solvent-free conditions. This method involves simple grinding at room temperature, which offers unsurpassed atom economy and is considered a green chemistry approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of catalysts and optimized reaction conditions are common practices in industrial settings to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Similar in structure but with a cyano group instead of a chloro group.
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Contains a bromo group instead of a chloro group.
6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione: Contains a fluoro group instead of a chloro group.
Uniqueness
6-Chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRFZVQSFKXGGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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